molecular formula C16H12Cl2O3 B14234915 Acetic acid;1,8-dichloroanthracen-9-ol CAS No. 378186-39-1

Acetic acid;1,8-dichloroanthracen-9-ol

Cat. No.: B14234915
CAS No.: 378186-39-1
M. Wt: 323.2 g/mol
InChI Key: QSSPMYGJKSHORD-UHFFFAOYSA-N
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Description

"Acetic acid;1,8-dichloroanthracen-9-ol" is a synthetic anthracene derivative featuring a hydroxyl group at position 9, chlorine substituents at positions 1 and 8, and an acetic acid moiety. Such compounds are often explored for applications in organic synthesis, materials science, or pharmaceuticals due to their electronic and steric properties.

Properties

CAS No.

378186-39-1

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

acetic acid;1,8-dichloroanthracen-9-ol

InChI

InChI=1S/C14H8Cl2O.C2H4O2/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10;1-2(3)4/h1-7,17H;1H3,(H,3,4)

InChI Key

QSSPMYGJKSHORD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC2=CC3=C(C(=CC=C3)Cl)C(=C2C(=C1)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of acetic acid;1,8-dichloroanthracen-9-ol typically involves the reaction of 1,8-dichloroanthracene with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Acetic acid;1,8-dichloroanthracen-9-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;1,8-dichloroanthracen-9-ol has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid;1,8-dichloroanthracen-9-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthracene Derivatives

The following table compares key features of "acetic acid;1,8-dichloroanthracen-9-ol" with structurally related anthracene-based compounds identified in the evidence:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties References
This compound Not explicitly listed 1,8-Cl; 9-OH; acetic acid moiety Not reported Hypothesized to exhibit polarity from -OH/-COOH and electron-withdrawing Cl groups N/A
(1,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetic acid C₁₆H₁₀O₆ 1,8-OH; 9,10-ketone; acetic acid at C2 298.25 g/mol Polar due to multiple -OH and ketone groups; likely moderate solubility in polar solvents
1,8-Dichloro-9-methoxyanthracene C₁₅H₁₀Cl₂O 1,8-Cl; 9-OCH₃ 277.14 g/mol Lower polarity (methoxy group); Cl substituents enhance stability and lipophilicity
1,8-Dichloroanthracene-9,10-dione C₁₄H₆Cl₂O₂ 1,8-Cl; 9,10-ketone 277.10 g/mol High electron deficiency due to ketones; poor solubility in aqueous media
3-[(Acetyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione C₁₇H₁₂O₇ 1,8-OH; 9,10-ketone; acetyloxymethyl at C3 328.27 g/mol Increased hydrophilicity from -OH and acetyloxy groups; potential for H-bonding
Anthracene-9,10-diyl diacetate C₁₈H₁₄O₄ 9,10-OAc 294.29 g/mol Hydrolytically labile ester groups; moderate solubility in organic solvents

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

  • Halogen vs. Methoxy groups (e.g., ) offer moderate electron donation, balancing reactivity and stability.
  • Acetic Acid Moiety : The carboxylic acid group (if present) significantly increases polarity and aqueous solubility compared to esters (e.g., ) or ethers (e.g., ). This property is critical for applications requiring hydrophilic interactions.
  • Ketone vs. Hydroxyl Groups : Ketones (e.g., ) reduce electron density on the anthracene ring, limiting π-π stacking, while hydroxyl groups (e.g., ) enable hydrogen bonding and metal coordination.

Thermal and Chemical Stability

  • Chlorinated anthracenes (e.g., ) exhibit higher thermal stability compared to hydroxylated analogs, which may degrade under oxidative conditions.
  • Esterified compounds (e.g., ) are prone to hydrolysis under acidic or basic conditions, whereas acetates (e.g., ) offer temporary protection for hydroxyl groups in synthetic pathways.

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